Cas no 847199-90-0 (Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate)

Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate structure
847199-90-0 structure
Nome del prodotto:Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate
Numero CAS:847199-90-0
MF:C16H22N2O2
MW:274.358084201813
MDL:MFCD32694476
CID:4736474

Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate
    • tert-butyl N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]carbamate
    • [(2R)-1-(1H-Indole-3-yl)propane-2-yl]carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl N-[(1R)-2-(1H-indol-3-yl)-1-methylethyl]carbamate (ACI)
    • Carbamic acid, [(1R)-2-(1H-indol-3-yl)-1-methylethyl]-, 1,1-dimethylethyl ester (9CI)
    • (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate
    • Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate
    • MDL: MFCD32694476
    • Inchi: 1S/C16H22N2O2/c1-11(18-15(19)20-16(2,3)4)9-12-10-17-14-8-6-5-7-13(12)14/h5-8,10-11,17H,9H2,1-4H3,(H,18,19)/t11-/m1/s1
    • Chiave InChI: XRRYOHBVVKHARG-LLVKDONJSA-N
    • Sorrisi: C(C1=CNC2C=CC=CC1=2)[C@@H](C)NC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 274.168127949 g/mol
  • Massa monoisotopica: 274.168127949 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 338
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 54.1
  • Peso molecolare: 274.36

Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1186444-5g
(R)-2-(Boc-amino)-1-(3-indolyl)propane
847199-90-0 95%
5g
$860 2023-09-03
Chemenu
CM327924-50g
(R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate
847199-90-0 95%+
50g
$1094 2021-08-18
Chemenu
CM327924-50g
(R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate
847199-90-0 95%+
50g
$1094 2022-06-10

Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Serine proteinase Solvents: 3-Methyl-3-pentanol ;  40 min, rt
1.2 -
Riferimento
N-acyl glycinates as acyl donors in serine protease-catalyzed kinetic resolution of amines. Improvement of selectivity and reaction rate
Nechab, Malek; El Blidi, Lahssen; Vanthuyne, Nicolas; Gastaldi, Stephane; Bertrand, Michele P.; et al, Organic & Biomolecular Chemistry, 2008, 6(21), 3917-3920

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Chloroform ;  rt; overnight, rt
Riferimento
Discovery of 1,7-cyclized indoles as a new class of potent and highly selective human β3-adrenergic receptor agonists with high cell permeability
Mizuno, Kazuhiro; Sawa, Masaaki; Harada, Hiroshi; Taoka, Ikuko; Yamashita, Haruhisa; et al, Bioorganic & Medicinal Chemistry, 2005, 13(3), 855-868

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Methylmagnesium chloride Catalysts: Cuprous chloride Solvents: Dichloromethane ;  -20 °C
Riferimento
Efficient Manufacturing Process of Selective Estrogen Receptor Degrader GDC-9545 (Giredestrant) via a Crystallization-Driven Diastereoselective Pictet-Spengler Condensation
Xu, Jie ; Chung, Cheol K. ; McClory, Andrew; Mack, Kyle A. ; Dalziel, Michael E. ; et al, Organic Process Research & Development, 2022, 26(3), 568-582

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Methylmagnesium chloride Catalysts: Cuprous chloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C; 0 °C → -20 °C
1.2 Solvents: Dichloromethane ;  30 min, -20 °C; 18 h, -20 °C
1.3 Reagents: 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) Solvents: Water ;  0 °C
Riferimento
Synthesis of Chiral Tryptamines via a Regioselective Indole Alkylation
Wolfard, Jens; Xu, Jie ; Zhang, Haiming ; Chung, Cheol K., Organic Letters, 2018, 20(17), 5431-5434

Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate Raw materials

Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate Preparation Products

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd